10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester

Descripción

Systematic Nomenclature and Chemical Accession Number (1173188-31-2)

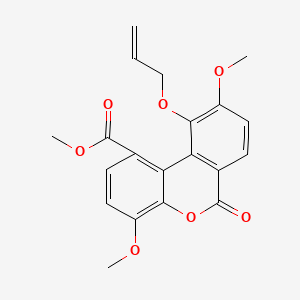

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester. The Chemical Abstracts Service has assigned this compound the unique registry number 1173188-31-2, which serves as its definitive identifier in chemical databases and literature. Alternative systematic names for this compound include 4,9-Dimethoxy-6-oxo-10-(2-propen-1-yloxy)-6H-dibenzo[b,d]pyran-1-carboxylic Acid Methyl Ester and 6H-Dibenzo[b,d]pyran-1-carboxylic acid, 4,9-dimethoxy-6-oxo-10-(2-propen-1-yloxy)-, methyl ester.

The nomenclature reflects the compound's derivation from the parent luteic acid structure through specific chemical modifications. The "10-O-Allyl" designation indicates the presence of an allyl group attached via an oxygen linkage at position 10 of the dibenzo[b,d]pyran ring system. The "3,8-deshydroxy" notation signifies the removal of hydroxyl groups from positions 3 and 8, while "9-O-methyl" indicates methylation at the oxygen atom at position 9. The "Methyl Ester" component refers to the esterification of the carboxylic acid functionality with methanol.

The compound's registration in major chemical databases demonstrates its significance in research applications. Commercial suppliers such as Toronto Research Chemicals, Alfa Chemistry, and Evitachem maintain this compound in their catalogs for experimental and research purposes. The standardized nomenclature ensures unambiguous identification across different chemical databases and facilitates accurate communication within the scientific community regarding this specific molecular entity.

Propiedades

IUPAC Name |

methyl 4,9-dimethoxy-6-oxo-10-prop-2-enoxybenzo[c]chromene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-5-10-26-17-13(23-2)8-7-12-15(17)16-11(19(21)25-4)6-9-14(24-3)18(16)27-20(12)22/h5-9H,1,10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNMJAPYGWPHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)OC)C3=C(C=CC(=C3OCC=C)OC)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657988 | |

| Record name | Methyl 4,9-dimethoxy-6-oxo-10-[(prop-2-en-1-yl)oxy]-6H-dibenzo[b,d]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173188-31-2 | |

| Record name | Methyl 4,9-dimethoxy-6-oxo-10-(2-propen-1-yloxy)-6H-dibenzo[b,d]pyran-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173188-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,9-dimethoxy-6-oxo-10-[(prop-2-en-1-yl)oxy]-6H-dibenzo[b,d]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester involves multiple steps, including the protection and deprotection of functional groups, as well as various coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity . Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the compound’s integrity and activity .

Análisis De Reacciones Químicas

10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester is widely used in scientific research, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving enzyme interactions and protein modifications.

Industry: It is used in the production of various biochemical products.

Mecanismo De Acción

The mechanism of action of 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

a) Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside

- CAS : 114853-29-1

- Formula: C₁₇H₁₉NO₇

- Key Features : Combines an allyl glycoside with an isoindole-1,3-dione moiety.

- Comparison: Lower molecular weight (373.34 g/mol) due to nitrogen inclusion and simpler backbone. Applications overlap as intermediates in fine chemical synthesis, but the glucopyranoside structure suggests distinct reactivity (e.g., glycosidase inhibition) .

b) 8-O-Acetylshanzhiside Methyl Ester

- Key Features : A cyclopenta[c]pyran derivative with acetyloxy and hydroxy groups.

- Comparison :

c) Nonanedioic Acid Dimethyl Ester

Functional and Application-Based Comparison

| Parameter | Target Compound | Allyl Glucopyranoside | 8-O-Acetylshanzhiside Methyl Ester | Nonanedioic Acid Dimethyl Ester |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 370.35 | 373.34 | Not reported | 216.27 |

| Key Functional Groups | Allyl ether, methyl ester | Allyl glycoside, isoindol-dione | Acetyloxy, hydroxy, methyl ester | Di-methyl ester |

| Applications | Pharmacological research, precursor | Fine chemical synthesis | Supplements, reference standards | GC/MS analysis |

| Hydrogen Bonding Capacity | Reduced (dehydroxylated) | Moderate (amide groups) | High (hydroxy groups) | Low (ester-only) |

Research Findings and Implications

- Lipophilicity : The allyl and methyl groups enhance membrane permeability compared to hydroxy-rich analogues like 8-O-Acetylshanzhiside .

- Stability : Dehydroxylation at positions 3 and 8 may reduce oxidative degradation, extending shelf life in pharmacological formulations.

- Metabolism: Methyl esterification likely slows hydrolysis in vivo, contrasting with glucopyranoside derivatives that may undergo enzymatic cleavage .

Actividad Biológica

10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester (CAS No. 1173188-31-2) is a synthetic derivative of luteic acid, a compound known for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C20H18O7

- Molecular Weight : 370.35 g/mol

- Density : 1.269 g/cm³ (predicted)

- Melting Point : 161-162 °C

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

The biological activity of 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester is primarily attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, thereby exerting anti-inflammatory effects that could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Properties : Some studies have hinted at its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester:

Case Studies

- Case Study on Inflammation : A study involving animal models of arthritis demonstrated that administration of the compound resulted in reduced swelling and pain scores compared to controls, indicating its potential as an anti-inflammatory agent.

- Metabolomics Approach : Utilizing high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), researchers identified metabolic changes associated with the compound's administration in olive trees affected by Xylella fastidiosa. The results suggested modulation of flavonoid metabolism as a response to treatment .

Therapeutic Potential

Given its biological activities, 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester holds promise for various therapeutic applications:

- Chronic Inflammatory Diseases : Its anti-inflammatory properties may provide relief for conditions such as rheumatoid arthritis.

- Oxidative Stress-related Disorders : The antioxidant capacity could be harnessed in the management of diseases linked to oxidative damage.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics.

Q & A

Basic: What synthetic strategies are recommended for preparing 10-O-Allyl-3,8-deshydroxy-9-O-methyl Luteic Acid Methyl Ester?

Methodological Answer:

The synthesis of this compound likely involves sequential functional group modifications, including allylation, methylation, and dehydroxylation. For allylation, allyl bromide or allyl chloride under basic conditions (e.g., NaH in anhydrous THF) is commonly used to introduce the O-allyl group. Methylation of hydroxyl groups can be achieved using methyl iodide and a base like K₂CO₃ in DMF. Dehydroxylation may require reductive methods (e.g., catalytic hydrogenation) or elimination reactions. Reaction optimization should focus on temperature control (e.g., 0–60°C), solvent polarity, and stoichiometric ratios to minimize side products. Monitoring intermediates via TLC or LC-MS is critical .

Advanced: How can researchers address conflicting spectral data (e.g., NMR vs. MS) during structural elucidation?

Methodological Answer:

Discrepancies between NMR and MS data often arise from impurities, isotopic patterns, or conformational dynamics. To resolve this:

- Perform high-resolution MS (HRMS) to confirm molecular formula and rule out adducts.

- Use 2D NMR techniques (HSQC, HMBC) to unambiguously assign proton-carbon correlations.

- Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations).

- Re-purify the compound via preparative HPLC to eliminate impurities contributing to spectral noise. Document all analytical parameters (e.g., solvent, temperature) to ensure reproducibility .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-DAD/UV : Assess purity using reversed-phase C18 columns with a methanol/water gradient.

- DSC/TGA : Evaluate thermal stability by measuring melting points and decomposition temperatures.

- Karl Fischer Titration : Quantify residual moisture, which may affect hydrolytic degradation.

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced: How can researchers optimize synthetic yields when steric hindrance impedes allylation or methylation?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity under controlled microwave irradiation.

- Protecting Groups : Temporarily block reactive hydroxyls using TBS or acetyl groups before allylation/methylation.

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reagent accessibility.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps and adjust reagent addition rates .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; consult SDS for antidotes .

Advanced: How can researchers validate the biological activity of this compound amid contradictory in vitro vs. in vivo data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Target Engagement Studies : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity in cellular models.

- Dose-Response Analysis : Perform Hill slope calculations to differentiate efficacy from off-target effects.

- Species-Specific Variability : Compare results across multiple models (e.g., humanized mice, primary cell lines) .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP/D solubility : Use Schrödinger’s QikProp or ACD/Labs Percepta for partition coefficient and solubility predictions.

- pKa Estimation : Employ MarvinSketch or ChemAxon to identify ionizable groups.

- Conformational Analysis : Perform molecular dynamics simulations (e.g., GROMACS) to study flexibility and solvent interactions .

Advanced: How to resolve discrepancies between theoretical and experimental IR spectra?

Methodological Answer:

- Vibrational Mode Assignments : Use Gaussian or ORCA software to simulate IR spectra and match experimental peaks.

- Isotopic Labeling : Introduce deuterium at suspected functional groups to confirm vibrational assignments.

- Environmental Effects : Account for solvent polarity and aggregation states by comparing spectra in different solvents .

Basic: What strategies ensure reproducibility in multi-step synthesis?

Methodological Answer:

- Batch Documentation : Record exact stoichiometry, solvent grades, and equipment calibration data.

- Intermediate Characterization : Validate each step via NMR and MS before proceeding.

- Reagent Purity : Use freshly distilled solvents and ≥98% pure reagents.

- Standard Operating Procedures (SOPs) : Detail reaction quenching, workup, and purification methods .

Advanced: How can researchers differentiate isomeric byproducts during synthesis?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose/amylose derivatives to separate enantiomers.

- NOESY NMR : Identify spatial proximity of protons to assign stereochemistry.

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.